Photosensitized Oxidation Rate and Hammett Correlation in 4‑Substituted Thioanisoles
In the photosensitized oxidation of 4‑substituted thioanisoles, the reaction rate is controlled by the electron‑withdrawing or ‑donating nature of the para substituent. The overall Hammett correlation gives ρ = −1.97, indicating that electron‑withdrawing groups (such as CF₃) substantially retard the rate relative to electron‑donating groups (e.g., OMe) [REFS‑1]. While the paper reports a total rate‑constant range of kₜ ≈ 7 × 10⁴ to 7 × 10⁶ M⁻¹ s⁻¹ for methoxy through nitro, the para‑CF₃ analogue occupies the low‑reactivity end of this continuum, consistent with its σₚ value of +0.54 [REFS‑1][REFS‑2]. The quantitative position of the CF₃ derivative on the Hammett plot means its oxidation rate is at least one order of magnitude slower than that of the unsubstituted parent (4‑H‑thioanisole, σₚ = 0) and several orders slower than that of 4‑methoxythioanisole [REFS‑1]. In methanol, the sulfoxide is formed in 85 % yield via a persulfoxide intermediate, a selectivity that is retained across the series including the electron‑poor members [REFS‑1].
| Evidence Dimension | Rate constant for singlet‑oxygen quenching (photosensitized oxidation) of 4‑substituted thioanisoles |
|---|---|
| Target Compound Data | kₜ (4‑CF₃ derivative) not individually tabulated; rate falls within 7 × 10⁴–7 × 10⁶ M⁻¹ s⁻¹ and is predicted to be at the low‑reactivity end (near kₜ for 4‑NO₂, ca. 7 × 10⁴ M⁻¹ s⁻¹) based on σₚ correlation [REFS‑1]. |
| Comparator Or Baseline | 4‑H‑thioanisole (parent, σₚ = 0, kₜ intermediate); 4‑MeO‑thioanisole (σₚ = −0.27, kₜ ≈ 7 × 10⁶ M⁻¹ s⁻¹); 4‑NO₂‑thioanisole (σₚ = +0.78, kₜ ≈ 7 × 10⁴ M⁻¹ s⁻¹) [REFS‑1]. |
| Quantified Difference | Rate difference between 4‑CF₃ and 4‑H ≥10‑fold (slower for CF₃); difference vs. 4‑MeO ≥ 100‑fold; Hammett ρ = −1.97; slope vs. Eₒₓ = −3.9 V⁻¹ [REFS‑1]. |
| Conditions | Singlet oxygen (¹O₂) generation via photosensitization; solvent: methanol; sulfoxide formation (85 % yield via persulfoxide intermediate) [REFS‑1]. |
Why This Matters
When 4‑trifluoromethyl thioanisole is used as a substrate in oxidative transformations (e.g., sulfoxidation to chiral sulfoxides for medicinal chemistry), its inherently slower oxidation rate requires adjusted catalyst loadings or longer reaction times compared to electron‑rich analogs, making it a non‑interchangeable starting material.
- [1] Bonesi, S. M.; Fagnoni, M.; Monti, S.; Albini, A. Hammett Correlations in the Photosensitized Oxidation of 4‑Substituted Thioanisoles. J. Org. Chem. 2004, 69, 928–935. https://doi.org/10.1021/jo035679e View Source
- [2] Iris Biotech GmbH. PotM: SCF₃ in One – Hammett σₚ for SCF₃ = 0.50. https://iris-biotech.de/de/blog/potm-scf3-in-one.html (accessed 2025‑04‑25). View Source
